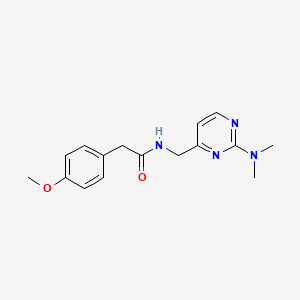

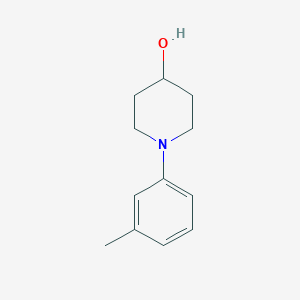

![molecular formula C16H18FN3O B2597830 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-28-5](/img/structure/B2597830.png)

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound. It is a derivative of 1-H-pyrazole-3-carboxamide . Fluorinated pyrazoles, such as this compound, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of 1-H-pyrazole-3-carboxamide derivatives, which includes this compound, involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole ring .Scientific Research Applications

Antitumor Activity

Benzamide derivatives, including compounds similar to 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, have been investigated for their potential antitumor properties. One study reported that a benzamide derivative, MS-27-275, exhibited significant in vivo antitumor activity against various human tumors. This compound inhibited histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in tumor cell lines, indicating a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Synthesis and Medicinal Chemistry

Research has been conducted on the synthesis and properties of various fluorinated benzamide derivatives. A study described the synthesis of fluorine-18-labeled 5-HT1A antagonists, which involved the use of various acids, including 4-fluorobenzoic acid, to create radiolabeled compounds with potential applications in medicinal chemistry (Lang et al., 1999).

Novel Synthetic Strategies

A novel synthetic strategy for 3-amino-4-fluoropyrazoles, which are of interest in medicinal chemistry, has been developed. This strategy involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines, indicating a pathway for synthesizing related compounds, including this compound (Surmont et al., 2011).

Anti-Influenza Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anti-influenza A virus activity. In this context, benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle .

Mode of Action

It is suggested that the compound may interact with its target through hydrogen bonding and pi-pi interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.

properties

IUPAC Name |

4-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c17-13-4-2-12(3-5-13)16(21)19-14-6-8-15(9-7-14)20-11-1-10-18-20/h1-5,10-11,14-15H,6-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPRLQDLGLIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2597757.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)

![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)